N'-hydroxydecanimidamide

Description

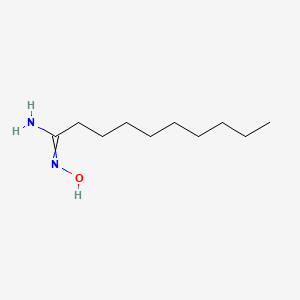

N'-Hydroxydecanimidamide is a chemical compound characterized by a 10-carbon aliphatic chain (decane) attached to an amidoxime functional group (N'-hydroxyimidamide). Its molecular formula is C₁₀H₂₁N₂O, with a molecular weight of approximately 185.3 g/mol. Structurally, it consists of a decanoyl backbone terminating in an amidoxime group, where the hydroxylamine moiety (-NHOH) is bonded to the imine nitrogen (Figure 1). This compound is synthesized via the reaction of decanonitrile with hydroxylamine hydrochloride under reflux conditions, often in ethanol or water, as seen in analogous amidoxime syntheses .

Amidoximes like this compound are pivotal in coordination chemistry due to their ability to chelate metal ions, making them useful in catalysis and environmental remediation (e.g., uranium extraction from seawater). They also serve as intermediates in pharmaceuticals, particularly in prodrugs designed for controlled release .

Properties

CAS No. |

88542-64-7 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

N'-hydroxydecanimidamide |

InChI |

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(11)12-13/h13H,2-9H2,1H3,(H2,11,12) |

InChI Key |

BGTGSIOGLSAMRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| N'-Hydroxydecanimidamide | Aliphatic amidoxime | C₁₀H₂₁N₂O | 185.3 | High lipophilicity, metal chelation | Catalysis, environmental remediation |

| N-Hydroxyoctanamide | Aliphatic hydroxyamide | C₈H₁₇NO₂ | 159.2 | Moderate polarity, hydrolytic stability | Organic synthesis intermediates |

| N'-Hydroxy-2-phenylethanimidamide | Aromatic amidoxime | C₈H₁₀N₂O | 150.2 | Enhanced π-π interactions | Ligand design, kinase inhibitors |

| N-Hydroxysuccinimide (NHS) | Cyclic imide | C₄H₅NO₃ | 115.1 | Electrophilic reactivity | Bioconjugation, peptide synthesis |

Structural Insights :

- Aliphatic vs. Aromatic Backbones: this compound’s long aliphatic chain enhances lipophilicity compared to aromatic analogs like N'-hydroxy-2-phenylethanimidamide, which exhibit stronger π-π stacking but lower solubility in nonpolar solvents .

- Cyclic vs. Linear Systems: NHS’s cyclic structure facilitates its role as an activating agent for carboxyl groups, whereas linear amidoximes prioritize metal-binding via their bidentate N,O-donor sites .

Physicochemical Properties

- Solubility: Aliphatic amidoximes (e.g., this compound) are sparingly soluble in water but soluble in ethanol or DMSO. Aromatic variants show similar trends but with reduced solubility in hydrocarbons .

- Thermal Stability : Amidoximes generally decompose above 150°C, while NHS esters are thermally stable up to 200°C, reflecting their covalent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.